molecular formula C15H19N5O2S B2526663 N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-oxoimidazolidine-1-carboxamide CAS No. 2034347-29-8

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-oxoimidazolidine-1-carboxamide

Cat. No. B2526663
M. Wt: 333.41
InChI Key: QXGVGNOGSWMUQJ-UHFFFAOYSA-N
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Description

The compound "N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-oxoimidazolidine-1-carboxamide" is a derivative that falls within the class of pyrazole and imidazolidine compounds. These classes of compounds are known for their potential biological applications, particularly in the field of medicinal chemistry. They are often explored for their anti-tumor properties and ability to inhibit various enzymes relevant to human diseases.

Synthesis Analysis

The synthesis of pyrazole derivatives typically involves condensation reactions, as outlined in the synthesis of ethyl 5-amino-1-tosyl-1H-pyrazole-4-carboxylate, which is a precursor to various pyrazole derivatives with potential anti-tumor activity . Similarly, the synthesis of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides involves the use of antipyrine, a non-steroidal anti-inflammatory drug, to obtain compounds with potential biological applications . These methods highlight the versatility of pyrazole chemistry in generating compounds with significant biological relevance.

Molecular Structure Analysis

The molecular structure of pyrazole and imidazolidine derivatives can be complex, with the possibility of rotational disorder in the rings, as seen in the X-ray crystal structure analysis of a 2-thioxoimidazolidin-4-one derivative . The detailed structural analysis is crucial for understanding the intermolecular interactions and the potential biological activity of these compounds.

Chemical Reactions Analysis

Pyrazole and imidazolidine derivatives can undergo various chemical reactions, including cyclocondensation with different reagents to yield a diverse range of products, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[3,4-d]oxazin-4-one derivatives . These reactions are essential for the diversification of the core structure, potentially leading to compounds with varied and specific biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. For instance, the presence of substituents like fluorophenyl groups can affect the compound's ability to inhibit the proliferation of cancer cell lines, as seen in the study of 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide . The analysis of these properties is essential for the development of compounds with desired biological effects.

Scientific Research Applications

Chemical Synthesis and Mechanistic Insights

The study of related compounds has provided significant insights into chemical synthesis techniques and reaction mechanisms. For instance, the reaction of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea demonstrated an ANRORC rearrangement process, followed by N-formylation to yield complex heterocyclic compounds, indicating the potential for creating diverse derivatives for further investigation in various fields of chemistry and biology (Ledenyova et al., 2018).

Antitumor Activity

Compounds structurally related to N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-oxoimidazolidine-1-carboxamide have shown promise as anti-tumor agents. A synthesis and molecular modeling study revealed that novel pyrazolo[3,4-d]pyrimidine and pyrazole derivatives exhibited significant effects against mouse tumor model cancer cell lines, suggesting potential applications in cancer treatment (Nassar et al., 2015).

Antidepressant and Anticonvulsant Activities

Novel pyrazole derivatives have been synthesized and evaluated for their antidepressant and anticonvulsant activities. Studies indicate that some derivatives significantly induced antidepressant activity and exhibited protective effects against seizures, pointing towards potential therapeutic applications in neurology (Abdel‐Aziz et al., 2009).

Antimicrobial Activity

The design and synthesis of carboxamide derivatives have also led to the discovery of compounds with potent antimicrobial properties. This includes the development of compounds with promising antibacterial activity against various strains, highlighting the potential for the development of new antimicrobial agents (Palkar et al., 2017).

Structural Analysis and Drug Design

In-depth structural elucidation of designer drugs similar in complexity to N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-oxoimidazolidine-1-carboxamide has been crucial in understanding the molecular framework of new psychoactive substances. This knowledge assists in the design and development of novel therapeutic compounds with specific biological targets (Girreser et al., 2016).

properties

IUPAC Name

N-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-3-ylethyl]-2-oxoimidazolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O2S/c1-10-7-11(2)20(18-10)13(12-3-6-23-9-12)8-17-15(22)19-5-4-16-14(19)21/h3,6-7,9,13H,4-5,8H2,1-2H3,(H,16,21)(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXGVGNOGSWMUQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(CNC(=O)N2CCNC2=O)C3=CSC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-oxoimidazolidine-1-carboxamide

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